REACTION_CXSMILES
|
Br[C:2]1[C:10]2[S:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[F:11].C[O:13]B(OC)OC.C([Li])(C)(C)C>>[F:11][C:3]1[CH:4]=[CH:5][C:6]2[CH:7]=[CH:8][S:9][C:10]=2[C:2]=1[OH:13]
|
Name
|
benzothiophenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
0109126 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=2C=CSC21)F
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 10 mins at −78° C. the reaction was quenched
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
by pouring onto saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl acetate (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo from the combined organic extracts
|
Type
|
ADDITION
|
Details
|
10% aqueous hydrochloric acid (4 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
water (2 mL) and cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
10% aqueous sodium hydroxide (2 mL) and 28% hydrogen peroxide (1 mL) were added to this and
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 h at 0° C
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours, before a acetic acid (3 mL)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a purple solid
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography with a gradient of 0–20% ethyl acetate in iso-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C2=C(C=CS2)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |